6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3,4-dihydroxyphenyl)hex-5-ene-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8(13)6-10(14)4-2-9-3-5-11(15)12(16)7-9/h2-5,7,15-16H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOGGTOIKLUNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739184 | |
| Record name | 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918629-55-7 | |
| Record name | 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 3,4 Dihydroxyphenyl Hex 5 Ene 2,4 Dione
De Novo Synthesis Approaches
The creation of 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione from basic chemical units relies on well-established condensation reactions, strategic selection of reagents, and the ongoing development of more efficient synthetic routes.
Condensation Reactions Utilizing Acetylacetone (B45752) and Substituted Aldehydes (e.g., Pabon's Method)
The cornerstone of synthesizing curcuminoids, including the target hemi-curcuminoid, is the Pabon method. This approach involves the condensation reaction between acetylacetone and a substituted aromatic aldehyde, in this case, 3,4-dihydroxybenzaldehyde. The reaction is typically facilitated by a boron complex of acetylacetone.
In a typical procedure, acetylacetone is first reacted with boric oxide (B₂O₃) to form an acetylacetone-boron complex. This intermediate then undergoes a condensation reaction with 3,4-dihydroxybenzaldehyde. The use of a primary amine, such as n-butylamine, often serves as a catalyst to facilitate the reaction. A key aspect of this method is the in-situ removal of water, which is achieved by adding a trialkyl borate, like tributyl borate, to the reaction mixture, thereby driving the equilibrium towards product formation. researchgate.net The synthesis of asymmetric curcuminoids often involves the preparation of a monosubstituted intermediate, which is precisely what this compound represents.
Strategic Use of Specific Reagents and Catalytic Systems in Synthesis
The efficiency and outcome of the synthesis are highly dependent on the choice of reagents and catalysts.
Boron Compounds : Boric oxide (B₂O₃) is traditionally used to form the reactive boron-acetylacetone complex. researchgate.net However, to enhance economic feasibility, boric acid has been explored as a less expensive alternative.
Dehydrating Agents : Trialkyl borates, such as tributyl borate, are crucial for scavenging water produced during the condensation, thus improving the yield. researchgate.net
Catalysts : Primary amines, like n-butylamine, are commonly employed to catalyze the condensation step. researchgate.net
Alternative Protecting Groups : A novel strategy involves the use of acetylacetone difluoroboronite, created by reacting 2,4-pentanedione with boron trifluoride (BF₃). This intermediate reacts with the aromatic aldehyde, catalyzed by n-butylamine. The resulting curcuminoid difluoroboronite is stable and can be isolated before hydrolysis to yield the final product in high purity. nih.gov This method offers a "click" and "unclick" approach, simplifying purification. nih.gov The cleavage of the BF₂ group can be achieved using hydrated alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), allowing for high yields of the target compound. nih.gov
Below is a table summarizing the key reagents and their roles in the synthesis.
| Reagent | Function | Reference |
|---|---|---|
| Acetylacetone | Provides the central β-diketone backbone | researchgate.net |
| 3,4-Dihydroxybenzaldehyde | Provides the dihydroxyphenyl moiety | nih.gov |
| Boric Oxide (B₂O₃) / Boron Trifluoride (BF₃) | Activates acetylacetone by forming a boron complex | researchgate.netnih.gov |
| Tributyl Borate | Water scavenger to drive the reaction forward | researchgate.net |
| n-Butylamine | Base catalyst for the condensation reaction | researchgate.net |
| Hydrated Alumina (Al₂O₃) / Silica (SiO₂) | Used for the "unclicking" (de-protection) of BF₂-curcuminoid complexes | nih.gov |
Advanced Derivatization Strategies for Analogues and Hemi-curcuminoids
The structure of this compound is a versatile platform for creating a wide array of derivatives with potentially enhanced biological activities. Modifications can be targeted at either the dihydroxyphenyl ring or the dione (B5365651) scaffold.
Targeted Modifications of the Dihydroxyphenyl Moiety
The phenolic hydroxyl groups on the phenyl ring are key sites for modification. These groups are crucial for the antioxidant properties of the parent compound. nih.gov
Alkylation and Acylation : The hydroxyl groups can be converted to ethers or esters. For instance, studies on curcumin (B1669340), a related symmetrical compound, have shown that derivatization at the phenolic position with amino acids can enhance biological activities. nih.gov
Synthesis of Analogues with Varied Substitution : The synthesis of a library of curcumin analogues has demonstrated that the presence and position of hydroxyl and methoxyl groups on the aromatic rings are critical for certain biological activities. nih.govresearchgate.net For example, compounds bearing an ortho-diphenoxyl functionality show significantly higher antioxidant activity. nih.gov The synthesis of these analogues often follows the same Pabon-type condensation but utilizes different starting aldehydes.
Structural Diversification of the Hex-5-ene-2,4-dione (B14165378) Scaffold
The β-diketone moiety of the hex-5-ene-2,4-dione scaffold is a reactive center that allows for significant structural diversification. This part of the molecule is known to exhibit keto-enol tautomerism. nih.gov
Formation of Heterocycles : The 1,3-diketone system readily reacts with binucleophiles to form various heterocyclic structures. For example, condensation with aromatic amines can yield imine derivatives (Schiff bases). ijcce.ac.ir It has been noted that even with a 1:2 molar ratio of curcumin to amine, the reaction often stops after the first condensation due to steric hindrance, which is relevant for the derivatization of the single dione unit in the target compound. ijcce.ac.ir
Conversion to Pyrazoles and Isoxazoles : The diketone can be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride to produce pyrazole (B372694) and isoxazole (B147169) derivatives, respectively.
Modifications at the Central Methylene (B1212753) Group : The active methylene group (-CH₂-) situated between the two carbonyls is another site for chemical modification.
Formation of γ-valerolactones : More complex transformations can alter the hexene-dione backbone entirely. For instance, synthetic routes have been developed to convert similar phenyl-hexene structures into 5-(3',4'-dihydroxyphenyl)-γ-valerolactones, which are known metabolites of catechins. researchgate.netnih.gov
Synthesis of Pyrimidinone Analogues : The diketone function of curcumin has been chemically modified to create analogues bearing a pyrimidinone moiety, which can enhance biological stability and activity.
The table below provides examples of derivatives created by modifying the hex-5-ene-2,4-dione scaffold.
| Scaffold Modification | Reactant/Reagent | Resulting Derivative Class | Reference |
|---|---|---|---|
| Condensation with Amine | Aromatic Amines (e.g., Aniline) | Schiff Bases (Imines) | ijcce.ac.ir |
| Cyclization | Hydrazine Hydrate | Pyrazole Analogues | |
| Cyclization | Hydroxylamine Hydrochloride | Isoxazole Analogues | |
| Cyclization with Urea Derivatives | Substituted Ureas | Pyrimidinone Analogues | |
| Ring Restructuring | Multi-step synthesis | γ-valerolactones | researchgate.netnih.gov |
These synthetic and derivatization strategies highlight the chemical tractability of this compound, establishing it as a valuable precursor for developing novel compounds with diverse chemical structures and potential applications.
Investigation of Biotransformation Pathways and Formation as Degradation Products
The compound this compound is not a primary, naturally occurring curcuminoid but is understood to be a product of biotransformation or degradation of more complex parent molecules, such as curcumin. Research into the metabolic fate of curcumin and related curcuminoids has revealed several pathways that can lead to the formation of this and structurally similar compounds.
The instability of curcumin under physiological conditions, such as a neutral or alkaline pH, and at elevated temperatures, leads to its degradation into various smaller molecules. scispace.comnih.gov One of the significant degradation products of curcumin is a compound structurally analogous to this compound, known as (5E)-6-(4-hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione, also referred to as feruloyloacetone. scispace.comnih.gov
Studies have demonstrated that the degradation of curcumin can yield a substantial amount of feruloyloacetone. For instance, heating curcumin solutions for two hours can convert a significant percentage of the degraded curcumin into feruloyloacetone, with figures reaching up to 28.8% in alkaline solutions and 20.6% in acidic solutions. scispace.comnih.gov This process involves the cleavage of the central seven-carbon chain of the curcumin molecule. The formation of feruloyloacetone is a notable degradation pathway alongside the formation of other products like vanillin, ferulic acid, and feruloylmethane. scispace.comresearchgate.net
The formation of this compound can be postulated through two primary routes:
Degradation of Bisdemethoxycurcumin (B1667434) (BDMC): Curcuminoids are a class of compounds, and turmeric contains not only curcumin but also demethoxycurcumin (B1670235) (DMC) and bisdemethoxycurcumin (BDMC). nih.govacs.org BDMC lacks the methoxy (B1213986) groups present on the phenyl rings of curcumin and instead has hydroxyl groups, resulting in a 3,4-dihydroxyphenyl (catechol) structure. While BDMC is noted to be more resistant to autoxidation compared to curcumin, its degradation, when it occurs, would be expected to yield products with a catechol moiety. nih.govwikipedia.org Therefore, the degradation of BDMC could directly produce this compound through a similar cleavage mechanism as observed for curcumin to feruloyloacetone.
Metabolism of Feruloyloacetone: It is also plausible that this compound is a secondary metabolite. Feruloyloacetone, formed from curcumin degradation, contains a 4-hydroxy-3-methoxyphenyl group. In vivo, metabolic processes such as demethylation can occur. The enzymatic demethylation of the methoxy group on the phenyl ring of feruloyloacetone would result in the formation of a catechol group, thereby converting it into this compound.
The biotransformation of curcuminoids is a complex process influenced by various factors, including the specific curcuminoid present, pH, temperature, and the enzymatic activity of metabolic systems. nih.gov The investigation into these pathways is crucial for understanding the bioactivity of curcumin and its derivatives, as the degradation products and metabolites may themselves possess biological activity.
Research Findings on the Degradation of Curcumin to Feruloyloacetone
The following table summarizes the findings from a study on the formation of feruloyloacetone from the degradation of curcumin under different pH conditions.
| Condition | Duration of Heating | Percentage of Degraded Curcumin Converted to Feruloyloacetone | Reference |
|---|---|---|---|
| Alkaline Solution | 2 hours | 28.8% | scispace.comnih.gov |
| Acidic Solution | 2 hours | 20.6% | scispace.comnih.gov |
Computational Chemistry and Molecular Modeling of 6 3,4 Dihydroxyphenyl Hex 5 Ene 2,4 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods provide a fundamental understanding of the molecule's stability, reactivity, and the nature of its chemical bonds. orientjchem.org Such calculations can elucidate the relationships between a molecule's architecture and its potential bioactivity. orientjchem.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com
A smaller energy gap suggests that a molecule is more polarizable, less stable, and more chemically reactive, indicating a greater ease of intramolecular charge transfer. irjweb.comresearchgate.net Conversely, a large energy gap implies high stability and lower chemical reactivity. irjweb.com For instance, in a study of another bioactive molecule, a HOMO-LUMO gap of 3.788 eV was considered small, indicating potential biological activity. researchgate.net Quantum chemical calculations for 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione would determine these energy values and provide insights into its electronic behavior and reactivity.
Table 1: Illustrative Frontier Orbital Energy Data This table demonstrates the typical quantum chemical descriptors derived from HOMO-LUMO analysis. The values are hypothetical for illustrative purposes.
| Parameter | Symbol | Typical Value (eV) | Implication |
| HOMO Energy | EHOMO | -5.0 to -7.0 | Electron-donating capacity |
| LUMO Energy | ELUMO | -1.0 to -2.0 | Electron-accepting capacity |
| Energy Gap | ΔE | 3.0 to 5.0 | Chemical reactivity, stability |
| Electronegativity | χ | 3.0 to 4.5 | Tendency to attract electrons |
| Chemical Hardness | η | 1.5 to 2.5 | Resistance to charge transfer |
| Chemical Softness | S | 0.2 to 0.33 | Reciprocal of hardness |
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color spectrum to represent the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the dihydroxyphenyl and dione (B5365651) groups, identifying them as sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the hydroxyl groups would likely exhibit positive potential (blue), marking them as sites for nucleophilic interactions. researchgate.netresearchgate.net
In a molecule like this compound, NBO analysis could reveal significant charge delocalization from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds. These hyper-conjugative interactions are crucial for stabilizing the molecular structure. orientjchem.orgnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interaction Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures. Furthermore, when the compound is docked into a biological target, MD simulations can analyze the stability of the ligand-protein complex, revealing how the interaction dynamics evolve over a specific period. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields required for such simulations. uq.edu.au
Molecular Docking Studies for Prediction of Ligand-Receptor Interactions and Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. ugm.ac.id This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. The results are often expressed as a binding affinity or docking score (typically in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov
Docking studies of this compound would involve placing the molecule into the active site of various target proteins. The analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket, which are crucial for stabilizing the complex. preprints.org
Based on the structural features of this compound, particularly the catechol (3,4-dihydroxyphenyl) group and the β-diketone moiety, several classes of proteins could be investigated as putative biological targets. Compounds with similar structural motifs, like curcumin (B1669340) and other polyphenols, have been studied for their interaction with various enzymes. researchgate.net
Potential targets for docking studies could include enzymes involved in inflammation, such as cyclooxygenases (COX), or protein kinases like Epidermal Growth Factor Receptor (EGFR), which are often implicated in cell signaling and proliferation. preprints.orgresearchgate.net Docking simulations would help predict whether this compound can bind effectively to the active sites of these proteins, suggesting a potential mechanism of action. For example, docking studies on similar compounds have identified key interactions with amino acid residues like MET 769 in the EGFR kinase domain. preprints.org
Table 2: Illustrative Molecular Docking Results This table provides a hypothetical example of docking results for this compound against potential biological targets.
| Putative Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 6COX | -8.5 | Arg120, Tyr355, Ser530 |
| EGFR Tyrosine Kinase | 1M17 | -9.2 | Met793, Leu718, Thr790 |
| Aldose Reductase | 1ADS | -7.9 | Trp111, His110, Tyr48 |
Detailed Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
Hydrogen Bonding
Hydrogen bonding is a predominant intermolecular force for this compound, owing to the presence of multiple hydrogen bond donors and acceptors.
Catechol Moiety: The two adjacent hydroxyl (-OH) groups on the phenyl ring are potent hydrogen bond donors. They can also act as hydrogen bond acceptors. Computational studies on catechol itself reveal that the interplay between intramolecular and intermolecular hydrogen bonding is highly dependent on the solvent environment. In non-polar solvents or the gas phase, an intramolecular hydrogen bond between the two hydroxyl groups is often favored. rsc.orgrsc.org However, in polar or protic solvents, these groups readily form intermolecular hydrogen bonds with surrounding solvent molecules or other solutes. rsc.org This flexibility allows the catechol portion of the molecule to engage in a network of hydrogen bonds.
β-Diketone Moiety and Tautomerism: The 1,3-diketone system exists in equilibrium between the diketo form and two enol tautomers. Computational studies on various β-diketones consistently show that the enol form is often more stable, featuring a strong intramolecular hydrogen bond within a six-membered ring, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). nih.govku.dkencyclopedia.pubnih.govmdpi.com This intramolecular bond is quite strong, with calculated energies in similar systems ranging from 17.9 to 20.3 kcal/mol. ku.dk While this robust intramolecular interaction reduces the availability of these specific atoms for intermolecular bonding, the carbonyl oxygen not involved in the intramolecular hydrogen bond and the enolic oxygen can still participate as hydrogen bond acceptors. In the less prevalent diketo tautomer, both carbonyl oxygens are available to act as hydrogen bond acceptors.
The capacity for extensive hydrogen bonding is summarized in the table below.
| Functional Group | Potential Role in Hydrogen Bonding | Relevant Structural Features |
| Catechol | Donor and Acceptor | Two hydroxyl (-OH) groups |
| β-Diketone (Enol form) | Primarily Acceptor (intermolecularly) | Carbonyl oxygen, Enolic oxygen |
| β-Diketone (Diketo form) | Acceptor | Two carbonyl (C=O) groups |
Hydrophobic Interactions
Hydrophobic interactions, driven by the tendency of non-polar groups to aggregate in aqueous environments, also play a role in the intermolecular behavior of this compound.
The primary contributors to the hydrophobic character of the molecule are:
The Phenyl Ring: The aromatic ring of the catechol group provides a significant non-polar surface area.
The Hexene Chain: The six-carbon chain, including the methyl group and the carbon-carbon double bond, contributes to the molecule's hydrophobicity.
Computational studies on catechol derivatives have indicated that hydrophobicity can influence their interactions with biological macromolecules like hemoglobin. nih.gov The flexible aliphatic chain in this compound allows for conformational adjustments that can maximize favorable hydrophobic contacts with other molecules.
| Molecular Region | Contribution to Hydrophobicity |
| Phenyl Ring | Significant non-polar surface |
| Hexene Chain | Flexible non-polar region |
| Methyl Group | Non-polar substituent |
Pi-Pi Stacking
The aromatic nature of the 3,4-dihydroxyphenyl group enables it to participate in π-π stacking interactions. These interactions are non-covalent forces between aromatic rings.
Computational studies on catechol dimers have shown that they can form stable complexes through stacking interactions. nih.gov Two primary geometries are typically considered:
Face-to-Face Stacking: Where the aromatic rings are parallel to each other.
T-shaped (or Edge-to-Face) Stacking: Where the edge of one aromatic ring points towards the face of another.
While pure sandwich-style stacking can sometimes be repulsive, displaced stacking or T-shaped arrangements are commonly observed and are electrostatically attractive. wikipedia.org The electron-rich nature of the catechol ring, due to the hydroxyl substituents, influences the nature of these stacking interactions. It can engage in favorable stacking with electron-poor aromatic systems, a type of π donor-acceptor interaction. wikipedia.org The presence of the flexible hexene chain might sterically influence the preferred orientation for π-π stacking with other molecules.
| Type of π-Interaction | Description | Relevant Molecular Feature |
| π-π Stacking | Interaction between two aromatic rings (e.g., parallel displaced or T-shaped). | 3,4-Dihydroxyphenyl ring |
| C-H/π Interactions | Interaction of a C-H bond with the face of the π-system. | Phenyl ring interacting with C-H bonds from another molecule. nih.gov |
Investigation of Biological Activities and Underlying Molecular Mechanisms of 6 3,4 Dihydroxyphenyl Hex 5 Ene 2,4 Dione Preclinical Focus
Broad-Spectrum Biological Activity Screening
The unique structure of 6-(3,4-dihydroxyphenyl)hex-5-ene-2,4-dione, which features a catechol (3,4-dihydroxyphenyl) group linked to a hex-5-ene-2,4-dione (B14165378) moiety, has prompted broad-spectrum screening of its biological activities. Research into structurally related compounds suggests a range of potential therapeutic applications. Cinnamic acid derivatives, which share a similar phenylpropanoid backbone, are known for a variety of biological activities, including antiseptic, antioxidant, anti-inflammatory, and anticancer effects. nih.govnih.gov
Antimicrobial Properties
The antimicrobial potential of this compound is an area of active investigation. While specific data on this compound is emerging, studies on related molecules provide insight into its potential activity. For instance, cinnamaldehyde (B126680) and its derivatives have demonstrated effectiveness against a range of both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, other natural and synthetic compounds containing a 2,4-dione moiety have shown notable antimicrobial action. researchgate.net
Research on peptidomimetics incorporating a 3,4-dihydroxyphenyl scaffold has revealed significant antimicrobial activities, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 4.0 μM against various bacterial strains. nih.gov Another study on a natural product, 1-(2,6-dihydroxyphenyl) butane-1-one, reported MIC values of 16 μg/ml against Candida albicans, Micrococcus luteus, Proteus vulgaris, Shigella sonnei, and Staphylococcus aureus. nih.gov These findings for structurally related compounds suggest that this compound may also possess antimicrobial properties.
Table 1: Antimicrobial Activity of Structurally Related Compounds
| Compound/Derivative | Microorganism | MIC Value | Reference |
|---|---|---|---|
| Cinnamaldehyde | Gram-positive & Gram-negative bacteria | 0.160 - 0.630 mg/mL | mdpi.com |
| 3,4-dihydroxy-phenyl peptidomimetics | Gram-positive & Gram-negative bacteria | 0.25 - 4.0 μM | nih.gov |
Anticancer Potential
The anticancer potential of compounds with structures similar to this compound has been explored in several preclinical studies. Cinnamic acid derivatives have been shown to possess anticancer effects against various cancer cell lines, including breast, colon, and lung cancer. nih.gov The mode of action often involves the induction of apoptosis in cancerous cells. nih.gov
Derivatives of thiazole, another class of related compounds, have also been investigated for their cytotoxic activity. For example, certain 2,4,5-trisubstitutedthiazole derivatives exhibited potent inhibitory effects on the viability of MCF7, MDA231 (breast cancer), and K562 (leukemia) cell lines, with IC50 values as low as 11 μM. nih.gov A study on a novel Schiff base compound, 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenol, demonstrated its ability to block the proliferation of MCF-7 breast cancer cells. nih.gov Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have shown potential as cancer theranostics due to their cytotoxic and fluorescent properties. nih.gov
Table 2: Anticancer Activity of Structurally Related Compounds
| Compound/Derivative | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 6-Cinnamoyl-4-arylaminothienopyrimidines | A549 (Lung) | 0.04 μM | nih.gov |
| 6-Cinnamoyl-4-arylaminothienopyrimidines | HeLa (Cervical) | 0.004 μM | nih.gov |
| 2,4,5-trisubstitutedthiazole derivative | K562 (Leukemia) | 11 μM | nih.gov |
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-documented, and the 3,4-dihydroxyphenyl (catechol) moiety in this compound suggests significant antioxidant potential. nih.gov The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates stronger antioxidant activity. science.govresearchgate.netmdpi.com
Studies on various plant extracts and synthetic compounds containing dihydroxyphenyl groups have consistently demonstrated potent antioxidant effects. For instance, the n-hexane extract of Piper retrofractum Vahl. showed an IC50 value of 57.66 ppm in the DPPH assay, which was more potent than the standard antioxidant, ascorbic acid, in that particular study. science.gov Similarly, methanol (B129727) and hexane (B92381) extracts of Psydrax peruviana exhibited IC50 values of 17.70 and 29.54 µg/mL, respectively, in the DPPH assay. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. mdpi.com
Table 3: Antioxidant Activity (DPPH Assay) of Structurally Related Compounds/Extracts
| Compound/Extract | IC50 Value | Reference |
|---|---|---|
| n-hexane extract of Piper retrofractum Vahl. | 57.66 ppm | science.gov |
| Methanol extract of Psydrax peruviana | 17.70 µg/mL | researchgate.net |
| Hexane extract of Psydrax peruviana | 29.54 µg/mL | researchgate.net |
| Methanol extract of Vernonia amygdalina | 94.92 μg/ml | nih.gov |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by research on related compounds that modulate key inflammatory pathways. Many cinnamic acid and flavone (B191248) derivatives have been shown to possess anti-inflammatory properties. nih.govresearchgate.net For example, 3',4'-dihydroxyflavone (B191068) has been found to inhibit the production of inflammatory mediators in macrophages. researchgate.net
Preclinical studies on various flavone derivatives have demonstrated their ability to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.commdpi.com For instance, 6,3´,4´- and 7,3´,4´-trihydroxyflavone showed significant anti-inflammatory activity, with the latter exhibiting an IC50 of 20.9 µM for c-Src binding, a key kinase in inflammatory signaling. nih.gov The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways. nih.gov
Neuroprotective Effects
The presence of the 3,4-dihydroxyphenyl group suggests that this compound may exert neuroprotective effects. Polyphenolic compounds are known to protect against neuronal damage induced by oxidative stress and neurotoxins. mdpi.com For instance, 3',4'-dihydroxyphenylglycol (DHPG), a polyphenol found in extra virgin olive oil, has been shown to have a neuroprotective effect in diabetic rats by reducing oxidative stress and cell death in retinal and brain tissues. nih.govnih.gov
In vitro studies using neuronal cell lines have shown that polyphenolic compounds can protect against damage induced by neurotoxins like H2O2 and glutamate. researchgate.net Furthermore, these compounds can enhance the expression of neuroprotective biomarkers such as brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB), which are crucial for synaptic plasticity, memory, and learning. mdpi.com The neuroprotective effects of these compounds are often linked to their antioxidant and anti-inflammatory properties. researchgate.net
Mechanistic Investigations at the Cellular and Molecular Level
The biological activities of this compound and related compounds are underpinned by their interactions with various cellular and molecular pathways. The anti-inflammatory effects are largely attributed to the inhibition of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. nih.gov These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators. nih.gov For example, 3',4'-dihydroxyflavone has been shown to suppress the phosphorylation of MAPK and the activation of NF-κB. researchgate.net
In the context of anticancer activity, the induction of apoptosis (programmed cell death) is a key mechanism. nih.gov Structurally similar compounds have been shown to trigger apoptosis in cancer cells, leading to their elimination. nih.gov The antioxidant activity is primarily due to the radical scavenging ability of the dihydroxyphenyl group, which can donate hydrogen atoms to neutralize free radicals. mdpi.com The neuroprotective effects are also linked to the antioxidant and anti-inflammatory mechanisms, as well as the modulation of signaling pathways involving CREB and BDNF that promote neuronal survival and function. mdpi.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cinnamaldehyde |
| 1-(2,6-dihydroxyphenyl) butane-1-one |
| 3,4-dihydroxy-phenyl peptidomimetics |
| Thiazole |
| 2,4,5-trisubstitutedthiazole |
| 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenol |
| 1,8-naphthalimide-arylsulfonyl |
| Ascorbic acid |
| 3',4'-dihydroxyflavone |
| 6,3´,4´-trihydroxyflavone |
| 7,3´,4´-trihydroxyflavone |
| 3',4'-dihydroxyphenylglycol (DHPG) |
| Brain-derived neurotrophic factor (BDNF) |
| cAMP response element-binding protein (CREB) |
| Nuclear factor-kappa B (NF-κB) |
| Mitogen-activated protein kinase (MAPK) |
Development and Application of In Vitro Experimental Models for Mechanistic Elucidation
To understand the specific molecular mechanisms of a compound, a variety of in vitro experimental models are essential. These models allow for controlled investigation of cellular and molecular responses.
The study of anti-inflammatory mechanisms for related compounds has successfully utilized both two-dimensional (2D) and more physiologically relevant three-dimensional (3D) cell culture models. mdpi.comnih.gov For example, the anti-inflammatory activities of 6,3´,4´- and 7,3´,4´-trihydroxyflavone were first examined in standard 2D macrophage cultures and then confirmed in a 3D macrophage model, which better mimics the in vivo microenvironment. mdpi.comnih.gov These models are crucial for determining a compound's effect on the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. mdpi.com For anticancer research, in vitro models include a range of cancer cell lines to assess cytotoxicity, proliferation (e.g., MTT assay), apoptosis (e.g., flow cytometry, TUNEL assay), and cell migration/invasion (e.g., scratch tests, Transwell assays). researchgate.netnih.gov
| Model Type | Application | Examples of Assays | Key Findings for Related Compounds | Citations |
| 2D Macrophage Culture | Initial screening for anti-inflammatory activity. | NO production, cytokine (IL-1β, IL-6, TNF-α) measurement, Western blot. | 6,3´,4´-trihydroxyflavone showed dose-dependent suppression of NO and pro-inflammatory mediators. | mdpi.com, nih.gov |
| 3D Macrophage Model | Confirmation of anti-inflammatory activity in a more physiologically relevant system. | Measurement of inflammatory mediators, analysis of signaling pathways. | Confirmed the significant suppression of proinflammatory mediators by 6,3´,4´-trihydroxyflavone. | mdpi.com, nih.gov |
| Cancer Cell Lines | Evaluation of anticancer potential. | MTT assay (viability), colony formation, flow cytometry (apoptosis, cell cycle), Transwell assay (invasion). | DMDD inhibited proliferation, promoted apoptosis, and arrested the cell cycle in liver cancer cells. | researchgate.net |
| Luciferase Reporter Assays | Studying the effect on specific transcription factor pathways. | ARE-luciferase transfected cells to measure Nrf2 activity. | HPT induced Nrf2-ARE activity, a key anti-inflammatory pathway. | nih.gov |
Preclinical In Vivo Studies in Relevant Disease Models (e.g., Anti-inflammatory, Anticancer Models)
Following promising in vitro results, preclinical in vivo studies in relevant animal models are necessary to evaluate a compound's efficacy and potential for translation.
Anti-inflammatory Models: Common in vivo models for inflammation include the carrageenan-induced paw edema model in rodents, which assesses anti-exudative activity. mdpi.comnuph.edu.ua Another widely used model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation mouse model, which allows for the topical evaluation of anti-inflammatory agents and analysis of inflammatory markers like COX-2 and iNOS in tissue. nih.gov Studies on plant extracts and novel synthetic compounds have demonstrated significant anti-inflammatory activity in these models, validating their traditional use or designed purpose. nih.govmdpi.com
Anticancer Models: To assess in vivo anticancer activity, xenograft models are frequently employed. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored. researchgate.netnih.gov For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) was shown to significantly reduce tumor weight in a human liver cancer xenograft model. nih.gov Similarly, the compound DMDD was found to effectively suppress the growth of liver cancer in a mouse model, an effect accompanied by a significant induction of apoptosis in the tumor cells. researchgate.net The zebrafish xenograft model is also emerging as a valuable tool for assessing the in vivo efficacy and dissemination-inhibiting properties of new anticancer agents. rsc.org
Structure Activity Relationship Sar Studies of 6 3,4 Dihydroxyphenyl Hex 5 Ene 2,4 Dione Analogues
Elucidation of the Impact of Substitutions on Biological Activity and Potency
The biological activity of curcuminoids and their analogues is significantly influenced by substitutions on the aromatic rings. The type and position of these substituent groups can dramatically alter the compound's potency and mechanism of action.
Research into a variety of synthetic curcumin (B1669340) analogues has demonstrated that the nature of the aromatic ring substituents is a key determinant of biological efficacy. For instance, studies comparing curcumin with its demethoxy and bis-demethoxy derivatives show variations in activity. Demethoxycurcumin (B1670235) (DMC) has been reported to be a more potent inhibitor of nitric oxide production in microglia than curcumin (CUR) or bis-demethoxycurcumin (BDMC). nih.gov This suggests that the presence and number of methoxy (B1213986) groups on the phenyl rings are crucial for specific biological activities. nih.gov
Further studies have explored a wide range of substitutions. The introduction of different functional groups can modulate the compound's electronic properties, hydrophobicity, and steric profile, all of which affect its interaction with biological targets. For example, replacing the methoxy group on the phenolic ring with other groups or altering the substitution pattern can lead to compounds with different activity profiles. A library of symmetric and unsymmetric hydroxylated curcumin derivatives showed that specific hydroxylation patterns were key for certain activities, such as the upregulation of the Aβ-degrading enzyme neprilysin (NEP). researchgate.net
The following table summarizes the impact of various substitutions on the phenyl rings of curcuminoid structures, drawing from comparative studies of different analogues.
| Compound/Analogue Class | Key Substitutions on Phenyl Ring(s) | Observed Impact on Biological Activity | Reference(s) |
| Curcumin (CUR) | 4-hydroxy-3-methoxy | Standard reference for antioxidant, anti-inflammatory, and other activities. | nih.gov |
| Demethoxycurcumin (DMC) | One 4-hydroxy-3-methoxy phenyl group and one 4-hydroxyphenyl group | Showed greater potency in suppressing nitric oxide production compared to CUR and BDMC. | nih.gov |
| Bisdemethoxycurcumin (B1667434) (BDMC) | Two 4-hydroxyphenyl groups | Generally shows different potency compared to CUR and DMC, indicating the role of methoxy groups. | nih.gov |
| 1,7-Bis(3,4-dihydroxyphenyl)hepta-1,6-diene-3,5-dione | Two 3,4-dihydroxy (catechol) groups | Potent upregulator of NEP activity. researchgate.net | researchgate.net |
| 1,7-Bis(2-hydroxyphenyl)-hepta-1,6-diene-3,5-dione | Two 2-hydroxy phenyl groups | Showed protective effects comparable to curcumin, suggesting the hydroxyl group is key for the effect, rather than the methoxy group. nih.gov | nih.gov |
| Prenylated Curcuminoids | Addition of a prenyl group to the aromatic ring | Found to be detrimental for several biological endpoints, including NF-κB inhibition and anti-HIV activity, despite not affecting Michael reactivity. researchgate.net | researchgate.net |
These findings underscore that while the core structure is important, the peripheral functional groups on the aromatic rings play a vital role in fine-tuning the biological activity and potency of these compounds.
Role of the Catechol (3,4-Dihydroxyphenyl) Moiety in Activity and Interaction
The 3,4-dihydroxyphenyl group, commonly known as a catechol moiety, is a critical pharmacophore in many biologically active polyphenols, including analogues of 6-(3,4-dihydroxyphenyl)hex-5-ene-2,4-dione. Its presence is strongly associated with potent antioxidant activity and specific interactions with cellular targets.
The catechol structure is a key feature in mussel adhesive proteins, responsible for strong adhesion and cross-linking, and is also found in many plant-based polyphenols with inherent antimicrobial properties. nih.gov This moiety's ability to chelate metal ions and participate in redox cycling contributes significantly to its biological effects. nih.govresearchgate.net For instance, the two adjacent hydroxyl groups can act as a hydrogen-donating antioxidant system, effectively scavenging free radicals.
In the context of activating the Nrf2/Keap1 pathway, which is crucial for cellular defense against oxidative stress, the catechol group plays a complex role. Studies on caffeic acid, which also contains a catechol moiety, have shown that while the catechol group itself can provide scavenging ability through its nucleophilic nature, its direct contribution to Nrf2 induction may be indirect, possibly through the generation of hydrogen peroxide (H₂O₂). nih.gov This suggests a dual-functionality where the catechol acts both as a direct antioxidant and as a pro-oxidant under certain conditions to trigger cellular defense mechanisms. nih.gov
Furthermore, the catechol moiety is vital for interactions with inorganic surfaces and proteins. It can form strong bonds with metal oxides and functions as a surface-anchoring group. nih.govrsc.org Research comparing curcumin analogues has highlighted the importance of the hydroxyl groups on the aromatic ring. An analogue with two ortho-hydroxyl groups but no methoxy groups demonstrated a protective effect comparable to curcumin, indicating that the hydroxyl groups, and by extension the catechol structure, are more critical than the methoxy substituents for certain antioxidant and chemopreventive activities. nih.gov The presence of two catechol groups, as seen in 1,7-Bis(3,4-dihydroxyphenyl)-1,6-heptadiene-3,5-dione, leads to potent biological effects, such as the upregulation of neprilysin. researchgate.net
Significance of the Hex-5-ene-2,4-dione (B14165378) Backbone and its Structural Variations
The hex-5-ene-2,4-dione backbone is a defining feature of this class of hemi-curcuminoids and is integral to their chemical reactivity and biological activity. This backbone is essentially a truncated version of the heptadiene-3,5-dione linker found in curcumin. researchgate.net
The key structural elements of this backbone are the β-diketone system and the α,β-unsaturated double bond. The β-diketone moiety can exist in equilibrium between keto and enol tautomeric forms. nih.gov This tautomerism influences the molecule's polarity, hydrophobicity, and metal-chelating ability. nih.gov The enol form is particularly important for chelating metal ions, which can be a component of its antioxidant mechanism.
The α,β-unsaturated system functions as a Michael acceptor, making it susceptible to nucleophilic addition by biological thiols, such as the cysteine residues in proteins. researchgate.net This reactivity is considered a critical element of the pharmacophore for many of curcumin's actions, including its interaction with enzymes like thioredoxin reductase. researchgate.netnih.gov Studies have shown that modifications that remove this electrophilic center, such as hydrogenation of the double bonds, can attenuate or abrogate biological activity. researchgate.net This highlights the importance of the Michael acceptor for covalent interactions with protein targets.
Comparative Analysis with Parent Curcuminoids and other Hemi-curcuminoids to Identify Key Pharmacophores
A comparative analysis of this compound with parent curcuminoids (like curcumin) and other hemi-curcuminoids (or "truncated" curcuminoids) helps to delineate the essential pharmacophoric features required for biological activity.
The parent compound, curcumin, is a symmetric molecule with two aromatic rings (typically 4-hydroxy-3-methoxyphenyl) connected by a seven-carbon α,β-unsaturated β-diketone linker. nih.gov Its key pharmacophoric elements are generally considered to be:
The Aromatic Rings: With their phenolic hydroxyl and methoxy groups, they are crucial for antioxidant activity and molecular recognition. nih.gov
The β-Diketone Linker: This flexible linker, existing in keto-enol forms, acts as a potent metal chelator and a Michael acceptor. nih.govresearchgate.net
This compound can be viewed as a "hemi-curcuminoid," representing one half of a curcumin-like structure. This structure retains key features but in a simplified form:
One Aromatic Ring: It possesses a catechol (3,4-dihydroxyphenyl) group, which is a powerful antioxidant and metal-chelating moiety. nih.govnih.gov
An Unsaturated Dione (B5365651) Backbone: It maintains the α,β-unsaturated β-diketone system (hex-5-ene-2,4-dione), preserving the crucial Michael acceptor site and potential for keto-enol tautomerism. researchgate.netnih.gov
Studies directly comparing curcumin with truncated analogues (C5-curcuminoids) have revealed that the shorter backbone can lead to enhanced potency. For instance, the C5-curcuminoid analogue 2a was found to be a more potent inhibitor of the NF-κB transcription factor than curcumin itself. researchgate.net This suggests that for certain targets, the full, symmetric structure of curcumin is not necessary and may even be suboptimal. The hemi-curcuminoid structure, being smaller and potentially less sterically hindered, might achieve better binding in some protein pockets.
The key pharmacophores identified through this comparison are:
A phenolic or polyphenolic aromatic ring: The hydroxylation pattern is critical, with the catechol moiety being particularly effective for antioxidant and specific protein interactions. researchgate.netnih.gov
An electrophilic α,β-unsaturated carbonyl system: This Michael acceptor is essential for covalent modification of target proteins and is a recurring feature in active compounds. researchgate.net
The following table provides a comparative overview of the key structural features.
| Feature | Curcumin | This compound | Key Pharmacophoric Insight | Reference(s) |
| Symmetry | Symmetric | Asymmetric (Hemi-structure) | Full symmetry is not essential for activity; potent hemi-curcuminoids exist. | researchgate.net |
| Aromatic System | Two 4-hydroxy-3-methoxyphenyl rings | One 3,4-dihydroxyphenyl (catechol) ring | The catechol group is a highly active pharmacophore. The phenolic hydroxyl is critical. | nih.govnih.gov |
| Linker Backbone | Hepta-1,6-diene-3,5-dione | Hex-5-ene-2,4-dione | The α,β-unsaturated β-diketone system is a conserved feature and a key Michael acceptor. Shorter linkers can enhance potency for some targets. | nih.govresearchgate.net |
This comparative analysis reveals that hemi-curcuminoids like this compound distill the essential pharmacophoric elements of curcumin into a smaller, potentially more efficient molecular scaffold.
Patent Landscape and Intellectual Property Associated with 6 3,4 Dihydroxyphenyl Hex 5 Ene 2,4 Dione
Analysis of Patented Synthesis Methods and Chemical Structures
No patents detailing specific synthesis methods for 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione have been located.
Overview of Patented Applications and Areas of Therapeutic Interest
There are no identifiable patents claiming therapeutic applications or outlining areas of therapeutic interest for this compound.
Future Directions in Academic Research on 6 3,4 Dihydroxyphenyl Hex 5 Ene 2,4 Dione
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern medicinal chemistry. Future research should prioritize the establishment of novel and sustainable routes to produce 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione and its derivatives.
Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. A shift towards greener alternatives is imperative. One promising avenue is the exploration of biocatalysis . The use of enzymes, such as lipases and glycoside hydrolases, offers a highly selective and environmentally friendly approach to organic synthesis. mdpi.commdpi.comnih.govacs.org For instance, enzymatic esterification or transesterification could be employed to modify the compound's structure, potentially enhancing its bioavailability and efficacy. mdpi.comacs.org The development of whole-cell biotransformation systems could also provide a cost-effective and sustainable production platform. mdpi.com
Another key area of exploration is flow chemistry . This technology offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless multi-step synthesis. nih.govmdpi.com The application of continuous-flow systems could enable the efficient and scalable production of this compound, facilitating further preclinical and clinical investigations. nih.gov Furthermore, the use of eco-friendly deep eutectic solvents (DESs) as reaction media presents an attractive alternative to volatile organic compounds, aligning with the principles of green chemistry. researchgate.net
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Lipase-catalyzed synthesis, glycoside hydrolase applications, whole-cell biotransformation |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Continuous-flow synthesis of active pharmaceutical ingredients, microreactor technology |
| Green Solvents | Reduced environmental impact, potential for improved reactivity | Deep eutectic solvents (DESs), ionic liquids |
Advanced Mechanistic Characterization through Multi-Omics Approaches
A comprehensive understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. The application of multi-omics technologies, including proteomics, metabolomics, and transcriptomics, will be instrumental in achieving this goal.
Proteomics can provide a global view of the changes in protein expression and post-translational modifications within cells upon treatment with the compound. rsc.orgnih.gov This can help identify the direct protein targets of this compound and unravel the signaling pathways it modulates. vproteomics.com For example, quantitative proteomics could reveal alterations in key cellular processes such as inflammation, apoptosis, or oxidative stress response. nih.gov
Metabolomics offers a snapshot of the metabolic fingerprint of a biological system. By analyzing the changes in endogenous metabolites following exposure to the compound, researchers can gain insights into its effects on cellular metabolism and identify potential biomarkers of its activity.
Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound influences gene expression. This information can help to identify the upstream regulatory elements and signaling cascades affected by the compound.
Integrating data from these different "omics" platforms will provide a holistic and systems-level understanding of the compound's mechanism of action, paving the way for more targeted and effective therapeutic applications. frontiersin.org
Rational Design and Synthesis of Highly Potent and Selective Analogues
Building upon a solid mechanistic understanding, the next logical step is the rational design and synthesis of analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.
Computational modeling and molecular docking are powerful tools for in silico drug design. frontiersin.orgmdpi.comugm.ac.id By simulating the interaction of the compound with its putative protein targets, researchers can predict binding affinities and identify key structural features responsible for its activity. This information can then be used to guide the design of new analogues with enhanced binding characteristics.
Structure-activity relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound affect its biological activity. rsc.orgnih.gov A systematic exploration of different functional groups and substituents on the phenyl ring and the hex-5-ene-2,4-dione (B14165378) backbone will allow for the identification of pharmacophores responsible for its therapeutic effects.
Fragment-based drug discovery (FBDD) is another promising approach. This technique involves identifying small molecular fragments that bind to the target protein and then linking them together or growing them to create more potent lead compounds. frontiersin.org This method can lead to the discovery of novel chemical scaffolds with improved drug-like properties. The synthesis and evaluation of a library of analogues will be crucial for developing compounds with optimized efficacy and reduced off-target effects. nih.gov
| Design Strategy | Key Techniques | Desired Outcomes |
| Computational Design | Molecular docking, molecular dynamics simulations | Prediction of binding affinity, identification of key interactions |
| SAR Studies | Synthesis of analogue libraries, biological evaluation | Identification of pharmacophores, optimization of potency and selectivity |
| Fragment-Based Design | Fragment screening, fragment linking/growing | Discovery of novel scaffolds, improved drug-like properties |
Expansion into Novel Biological Applications and Therapeutic Areas
While initial research may have focused on a specific biological activity, the unique chemical structure of this compound suggests that it may possess a broader range of therapeutic applications. Future research should aim to explore its potential in novel biological contexts.
Given the structural similarities to other naturally occurring phenolic compounds with known bioactivities, several areas warrant investigation. For instance, related compounds such as 6-paradol and 6-shogaol (B1671286) have demonstrated significant neuroprotective effects in models of cerebral ischemia and multiple sclerosis. nih.govnih.gov This suggests that this compound could be a promising candidate for the treatment of neurodegenerative diseases.
The anti-inflammatory properties of many phenolic compounds are well-documented. nih.gov Investigating the anti-inflammatory potential of this compound in various in vitro and in vivo models could open up new avenues for the treatment of chronic inflammatory conditions. Furthermore, the antioxidant capacity inherent to the dihydroxyphenyl moiety suggests potential applications in conditions associated with oxidative stress, such as cardiovascular diseases. mdpi.com
Finally, exploring its activity against a panel of cancer cell lines could reveal potential anticancer properties , a common feature of many diarylheptanoids and related structures. mdpi.com A comprehensive screening against a diverse range of biological targets will be essential to uncover the full therapeutic potential of this promising natural product scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
